molecular formula C8H14Br2 B12088776 1,1-Dibromo-2-pentylcyclopropane CAS No. 6519-43-3

1,1-Dibromo-2-pentylcyclopropane

Cat. No.: B12088776
CAS No.: 6519-43-3
M. Wt: 270.00 g/mol
InChI Key: UQONUUXVHJXAIW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropane, 1,1-dibromo-2-pentyl- typically involves the reaction of 3-chloro-2-(chloromethyl)propene with bromoform in the presence of a base such as sodium hydroxide . The reaction is carried out under vigorous stirring and controlled temperature conditions to ensure the formation of the desired product. The reaction mixture is then subjected to workup procedures, including filtration and recrystallization, to obtain the pure compound .

Industrial Production Methods

Industrial production methods for cyclopropane, 1,1-dibromo-2-pentyl- are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve optimization of reaction conditions and purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclopropane, 1,1-dibromo-2-pentyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as lithium aluminum hydride, oxidizing agents such as potassium permanganate, and nucleophiles such as sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of cyclopropane derivatives with different substituents, while reduction and oxidation reactions can lead to the formation of cyclopropane derivatives with different functional groups .

Scientific Research Applications

Cyclopropane, 1,1-dibromo-2-pentyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of cyclopropane, 1,1-dibromo-2-pentyl- involves its reactivity due to the strained three-membered ring structure. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Cyclopropane, 1,1-dibromo-2-pentyl- can be compared with other similar compounds such as:

Properties

CAS No.

6519-43-3

Molecular Formula

C8H14Br2

Molecular Weight

270.00 g/mol

IUPAC Name

1,1-dibromo-2-pentylcyclopropane

InChI

InChI=1S/C8H14Br2/c1-2-3-4-5-7-6-8(7,9)10/h7H,2-6H2,1H3

InChI Key

UQONUUXVHJXAIW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CC1(Br)Br

Origin of Product

United States

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